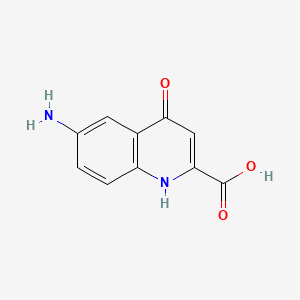![molecular formula C10H10BrNO4 B3021800 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol CAS No. 432496-77-0](/img/structure/B3021800.png)
2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol
Vue d'ensemble
Description
- The compound’s structure is as follows: .
- It is used in various scientific applications due to its unique properties.
2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol: is a chemical compound with a complex structure that combines a phenolic ring, a bromine atom, an ethoxy group, and a nitrovinyl moiety.
Méthodes De Préparation
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. phenols can be synthesized through various methods, including ester rearrangement (Fries rearrangement), N-phenylhydroxylamine rearrangement (Bamberger rearrangement), hydrolysis of phenolic esters or ethers, and reduction of quinones .
- Further research would be needed to determine the exact synthetic pathways for 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol .
Analyse Des Réactions Chimiques
- The compound likely undergoes various reactions typical of phenols:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium dichromate (K₂Cr₂O₇) or manganese dioxide (MnO₂).
Substitution: Bromination or other halogenation reactions can occur at the phenolic ring.
Reduction: Phenols can be reduced to corresponding cyclohexanones using reagents like sodium borohydride (NaBH₄).
- Common reagents for these reactions include oxidizing agents, halogens, and reducing agents.
Applications De Recherche Scientifique
Chemistry: Phenols are essential in organic synthesis and as starting materials for various compounds.
Biology: Phenolic compounds often exhibit antioxidant properties and may play a role in cellular defense mechanisms.
Medicine: Some phenols have antiseptic properties and are used in disinfectants.
Industry: Phenolic resins are used as adhesives, coatings, and plastics.
Mécanisme D'action
- The specific mechanism by which 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol exerts its effects would require further research. its unique structure suggests potential interactions with biological targets or pathways.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct information on similar compounds to compare with this specific one.
- other substituted phenols may share some similarities in their chemical behavior.
Remember that this response is based on available information from scientific literature and databases
Propriétés
IUPAC Name |
2-bromo-6-ethoxy-4-(2-nitroethenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-9-6-7(3-4-12(14)15)5-8(11)10(9)13/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDAKERDCYBSDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360530 | |
| Record name | 2-bromo-6-ethoxy-4-(2-nitroethenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432496-77-0 | |
| Record name | 2-bromo-6-ethoxy-4-(2-nitroethenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


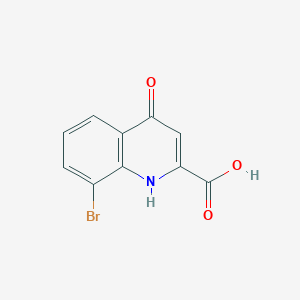
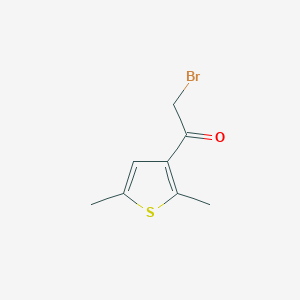
![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B3021721.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)
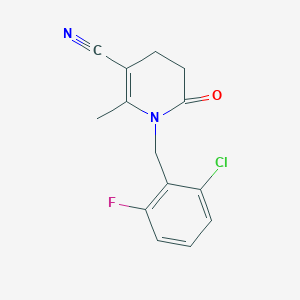
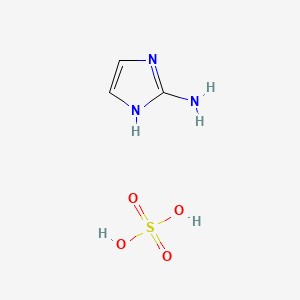
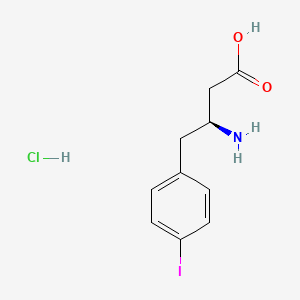
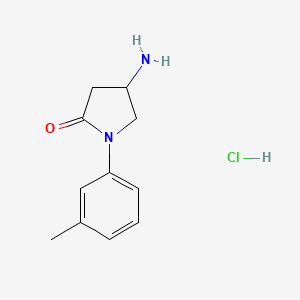
![1-Allyl-[1,4]diazepane](/img/structure/B3021734.png)
![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3021735.png)
